N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC8884618
InChI: InChI=1S/C13H20N2.2ClH.H2O/c1-15(2)10-11-5-7-12(8-6-11)13-4-3-9-14-13;;;/h5-8,13-14H,3-4,9-10H2,1-2H3;2*1H;1H2
SMILES: CN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl
Molecular Formula: C13H24Cl2N2O
Molecular Weight: 295.2 g/mol

N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate

CAS No.:

Cat. No.: VC8884618

Molecular Formula: C13H24Cl2N2O

Molecular Weight: 295.2 g/mol

* For research use only. Not for human or veterinary use.

N,N-dimethyl-1-[4-(2-pyrrolidinyl)phenyl]methanamine dihydrochloride hydrate -

Specification

Molecular Formula C13H24Cl2N2O
Molecular Weight 295.2 g/mol
IUPAC Name N,N-dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine;hydrate;dihydrochloride
Standard InChI InChI=1S/C13H20N2.2ClH.H2O/c1-15(2)10-11-5-7-12(8-6-11)13-4-3-9-14-13;;;/h5-8,13-14H,3-4,9-10H2,1-2H3;2*1H;1H2
Standard InChI Key KWUBXFVSYUURCI-UHFFFAOYSA-N
SMILES CN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl
Canonical SMILES CN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound’s molecular formula is C₁₃H₂₄Cl₂N₂O, with a molecular weight of 295.2 g/mol. Its SMILES notation (CN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl) reveals a dimethylamine group (N,N-dimethyl) attached to a benzyl carbon, which connects to a pyrrolidine ring at the para position of the phenyl group. The dihydrochloride salt formation protonates the amine groups, while the hydrate component stabilizes the crystalline structure.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN,N-dimethyl-1-(4-pyrrolidin-2-ylphenyl)methanamine; hydrate; dihydrochloride
Molecular FormulaC₁₃H₂₄Cl₂N₂O
Molecular Weight295.2 g/mol
InChI KeyKWUBXFVSYUURCI-UHFFFAOYSA-N
Canonical SMILESCN(C)CC1=CC=C(C=C1)C2CCCN2.O.Cl.Cl

Physicochemical Properties

The dihydrochloride salt form significantly improves water solubility compared to the free base, a critical factor for bioavailability in experimental settings. Thermal stability data remain limited, but analogous compounds with similar amine and aromatic systems typically exhibit decomposition temperatures above 200°C .

Synthesis and Preparation

Synthetic Pathways

Synthesis involves multi-step organic reactions, beginning with the formation of the pyrrolidine-substituted benzylamine core. A plausible route includes:

  • Friedel-Crafts alkylation to attach the pyrrolidine ring to the phenyl group.

  • Mannich reaction to introduce the dimethylamine moiety.

  • Salt formation via treatment with hydrochloric acid in aqueous medium to yield the dihydrochloride hydrate.

Reaction conditions (temperature, solvent polarity, and stoichiometry) are tightly controlled to optimize yield and purity. Final purification often employs recrystallization or chromatographic techniques .

Research Applications

Receptor-Binding Studies

Preliminary studies suggest affinity for G protein-coupled receptors (GPCRs), particularly those involved in neurotransmitter regulation. For instance, the pyrrolidine ring may mimic endogenous ligands like histamine or serotonin, enabling competitive binding assays .

Neurological Investigations

The compound’s ability to cross the blood-brain barrier (predicted via computational models) has spurred interest in neurodegenerative disease research. Early in vitro models indicate potential modulation of NMDA receptor activity, though in vivo validation is pending.

Comparative Analysis with Analogues

Piperidine vs. Pyrrolidine Derivatives

Replacing the pyrrolidine ring with a piperidine moiety (as in CID 47000595 ) alters receptor specificity. The six-membered piperidine ring increases steric bulk, reducing affinity for certain GPCRs but improving stability in acidic environments .

Table 2: Structural and Functional Comparison

PropertyPyrrolidine DerivativePiperidine Derivative
Ring Size5-membered6-membered
Molecular Weight295.2 g/mol291.3 g/mol
Predicted LogP2.12.5
Solubility (H₂O)High (salt form)Moderate (salt form)

Future Directions

Ongoing research aims to elucidate the compound’s pharmacokinetic profile and therapeutic potential. Priority areas include:

  • Structure-Activity Relationship (SAR) studies to optimize receptor affinity.

  • In vivo toxicity assays to establish safety thresholds.

  • Formulation development for enhanced blood-brain barrier penetration.

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